molecular formula C10H18N2 B1460992 1-(2-Methylpropyl)piperidine-4-carbonitrile CAS No. 1181456-18-7

1-(2-Methylpropyl)piperidine-4-carbonitrile

Cat. No. B1460992
CAS RN: 1181456-18-7
M. Wt: 166.26 g/mol
InChI Key: GXIPKXGZNFGGEB-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)piperidine-4-carbonitrile, also known as 1-MPCN, is an organic compound that is used in many scientific and laboratory experiments. It is a cyclic amine that is composed of a nitrogen atom and four carbon atoms. 1-MPCN is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

1-(2-Methylpropyl)piperidine-4-carbonitrile is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as the anti-cancer drug paclitaxel. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Additionally, this compound is used in the synthesis of polymers, which are used in the production of plastics and other materials.

Mechanism of Action

1-(2-Methylpropyl)piperidine-4-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, memory, and focus.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter acetylcholine, which can lead to improved cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, and it has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(2-Methylpropyl)piperidine-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in experiments involving water-based solutions. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

1-(2-Methylpropyl)piperidine-4-carbonitrile has a variety of potential future applications. It could potentially be used in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used in the development of new drugs, as it has been found to have anti-inflammatory and analgesic effects. Finally, it could be used in the development of new polymers and materials, as it has been found to be effective in the synthesis of polymers.

properties

IUPAC Name

1-(2-methylpropyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-9(2)8-12-5-3-10(7-11)4-6-12/h9-10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIPKXGZNFGGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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